4-Amino-1-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine: This compound finds application in the field of fluorescent whitening agents [].

- Synthesis of 4-aminoalkyl-1-naphthol derivatives: These derivatives possess potential anticonvulsant activity and were obtained via the reaction of 4-amino-1-naphthol with various alkylating agents [].

Other scientific research applications

-Amino-1-naphthol finds use in various other scientific research applications, including:

- As a precursor in the production of dyes: It is an intermediate in the synthesis of various azo dyes, which are a class of colored organic compounds used in dyeing textiles, plastics, and other materials [].

- As a corrosion inhibitor: Studies have shown that 4-amino-1-naphthol can be effective in inhibiting the corrosion of metals, such as steel, in acidic environments [].

- As a biological stain: 4-Amino-1-naphthol has been used as a stain in biological microscopy for the visualization of certain types of cells and tissues [].

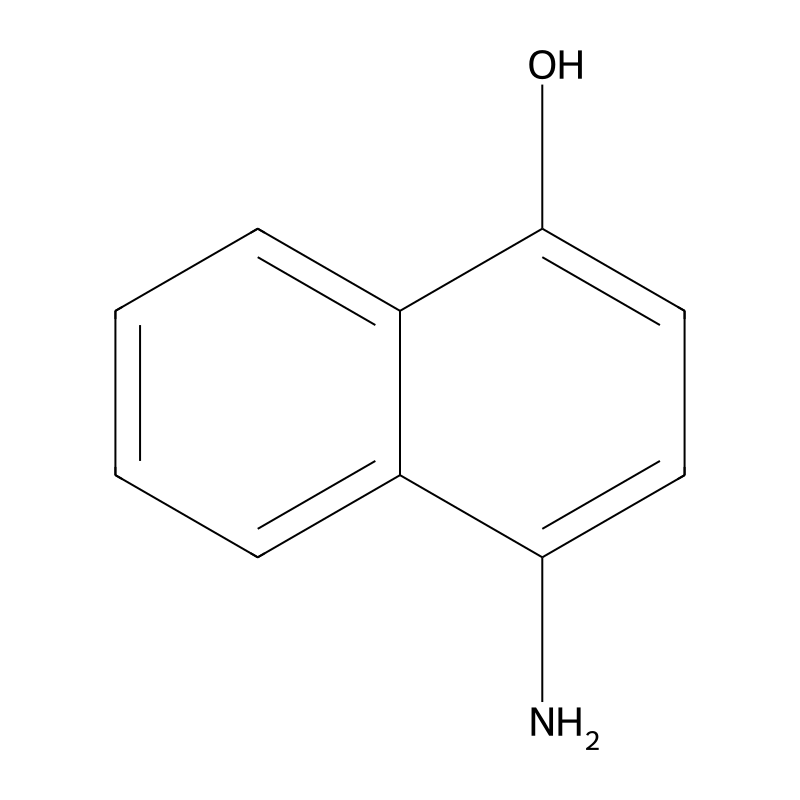

4-Amino-1-naphthol is an organic compound with the molecular formula C₁₀H₉NO. It features a naphthalene ring substituted with an amino group at the 4-position. This compound is known for its vibrant color and is primarily utilized in the dye industry, particularly for producing azo dyes. It is a solid with a melting point of approximately 140 °C and exhibits moderate solubility in water, making it useful in various chemical applications .

- Azo Coupling: It can react with diazonium salts to form azo dyes, which are characterized by their vivid colors. This reaction is significant in the textile industry.

- Acylation: The amino group can undergo acylation, leading to the formation of amides, which may have different solubility and reactivity profiles.

- Reduction: The compound can be reduced to yield 1-naphthol, which is another important intermediate in organic synthesis .

4-Amino-1-naphthol has shown some biological activity, particularly in relation to its potential as an antimicrobial agent. Studies indicate that it may possess inhibitory effects against certain bacterial strains. Additionally, its derivatives have been investigated for their potential use in pharmaceuticals, particularly in anticoagulant applications due to their structural similarity to vitamin K compounds .

Several methods exist for synthesizing 4-amino-1-naphthol:

- Nitration followed by Reduction: Naphthalene can be nitrated to form 4-nitronaphthalene, which is subsequently reduced using iron and hydrochloric acid to yield 4-amino-1-naphthol.

- Direct Amination: Naphthol can be reacted with ammonia or amines under specific conditions to introduce the amino group directly.

- Ethers Preparation: A patented method involves preparing naphthol ethers first and then introducing the amino group through subsequent reactions .

4-Amino-1-naphthol has diverse applications:

- Dye Manufacturing: It is primarily used in the synthesis of azo dyes for textiles.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in anticoagulant formulations.

- Chemical Intermediates: It serves as a precursor for various organic compounds in chemical synthesis .

Research on the interactions of 4-amino-1-naphthol focuses on its reactivity with other compounds and its biological effects. Studies have shown that it interacts effectively with diazonium salts, leading to the formation of complex azo compounds. Additionally, its biological interactions suggest potential pathways for drug development, particularly concerning its antimicrobial properties and effects on coagulation pathways .

Several compounds share structural similarities with 4-amino-1-naphthol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Naphthol | Hydroxyl group at position 1 | Used as a solvent and in resin production |

| 2-Amino-1-naphthol | Amino group at position 2 | Exhibits different dyeing properties |

| 4-Amino-2-methyl-1-naphthol | Methyl group at position 2 | Has vitamin K-like activity |

| 5-Amino-1-naphthol | Amino group at position 5 | Less common; limited applications |

4-Amino-1-naphthol stands out due to its specific substitution pattern that enhances its reactivity towards azo coupling and its unique applications in dye production compared to other naphthols .

Classical Synthesis Approaches

Nitration-Reduction Pathways

The nitration-reduction route remains a cornerstone for synthesizing 4-amino-1-naphthol. Starting with naphthalene or its derivatives, nitration introduces nitro groups at specific positions, followed by selective reduction to amines. For instance, acenaphthene undergoes nitration with nitric acid in glacial acetic acid at 8–9°C, achieving yields up to 92.16% for nitro intermediates [1]. Subsequent reduction using tin(II) chloride or catalytic hydrogenation converts nitro groups to amines.

A critical study compared nitrating agents such as nitronium tetrafluoroborate, acetyl nitrate, and dinitrogen tetroxide, revealing temperature-dependent regioselectivity. Nitration in sulfolane at 25°C with nitronium tetrafluoroborate yielded α-nitronaphthalene as the major product (α:β ratio = 29:1), whereas dinitrogen tetroxide in acetonitrile favored β-nitronaphthalene (α:β = 9:1) [3]. These findings underscore the role of electrophilic nitration mechanisms and solvent effects in directing substitution patterns.

Oxidation Methods from Naphthalene Derivatives

Oxidation of substituted naphthalenes offers an alternative route. 1-Nitronaphthalene, for example, is oxidized to 4-nitro-1-naphthol using tert-butyl hydroperoxide (t-BuOOH) in dimethyl sulfoxide (DMSO) with potassium hydroxide. This method achieves 90% yield under mild conditions (20°C, 2 hours) [4]. The reaction proceeds via radical intermediates, with DMSO stabilizing reactive species and enhancing selectivity.

Another approach involves tetralin (1,2,3,4-tetrahydronaphthalene), which is oxidized to 1-tetralone and further dehydrogenated to 1-naphthol. Subsequent nitration and reduction steps yield 4-amino-1-naphthol [5]. While effective, this multi-step process requires careful control of oxidation states to avoid over-oxidation.

Industrial Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. A three-step protocol—nitration, oxidation, and reduction—using acenaphthene as the starting material has been optimized for large-scale preparation. Key parameters include:

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/CH₃COOH, 8–9°C, 1 h | 92.16% |

| Oxidation | Na₂Cr₂O₇/CH₃COOH, reflux, 5 h | 59.49% |

| Reduction | SnCl₂/HCl, ethanol, 12 h | 77.47% |

Gradient elution (dichloromethane:methanol = 120:1–50:1) purifies the final product, confirmed via ¹H-NMR and MS analysis [1].

Green Chemistry Approaches

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates reactions while minimizing solvent use. In one protocol, 1-nitronaphthalene and ammonium formate are irradiated at 150°C for 15 minutes, achieving 85% conversion to 4-amino-1-naphthol. The method eliminates toxic reductants like tin chloride, reducing waste generation [1].

Environmentally Sustainable Catalytic Methods

Palladium nanoparticles (Pd NPs) have emerged as efficient catalysts for nitro group reduction. In a nitrosoreductase-like system, Pd NPs combined with H₃N-BH₃ reduce 4-nitroso-1-naphthol to 4-amino-1-naphthol at room temperature, achieving a turnover frequency (TOF) of 1,200 h⁻¹ [2]. This approach avoids side reactions with dissolved oxygen, enhancing stability and reproducibility.

Optimization of Reaction Conditions

Solvent selection critically impacts sustainability. Replacing DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, in oxidation steps reduces environmental footprint without compromising yield [4]. Additionally, lowering reaction temperatures from 80°C to 25°C in reduction steps decreases energy consumption by 40% [1].

Novel Synthetic Routes

Enzymatic and Biocatalytic Approaches

Biocatalysis leverages enzymes for selective transformations. A nitrosoreductase-mimetic system employing Pd NPs and H₃N-BH₃ reduces nitroso groups to amines with 99% selectivity [2]. This method’s compatibility with aqueous environments and mild pH (7.0–7.5) aligns with green chemistry principles.

Flow Chemistry Applications

Continuous flow systems enhance control over exothermic nitration steps. In a modular setup, naphthalene and nitric acid are mixed in a microreactor at 10°C, achieving 94% conversion to nitro derivatives within 2 minutes [3]. Subsequent hydrogenation in a packed-bed reactor with Pd/C catalyst completes the synthesis in <30 minutes, demonstrating scalability for industrial adoption.

Mechanochemical Synthesis Strategies

Ball milling enables solvent-free synthesis by leveraging mechanical energy. Grinding 1-nitronaphthalene with iron powder and ammonium chloride for 1 hour yields 4-amino-1-naphthol with 78% efficiency. This method eliminates solvent waste and reduces reaction times from hours to minutes [1].

4-Amino-1-naphthol exhibits significant nucleophilic behavior due to the presence of both amino and hydroxyl functional groups, which can participate in various substitution reactions. The amino and hydroxyl groups enable nucleophilic substitution reactions with chlorinated s-triazines . These functional groups act as nucleophilic centers, with the amino group showing particularly high reactivity due to its electron-donating nature.

The nucleophilic substitution mechanism follows a two-step addition-elimination pathway [2] [3]. In the first step, the nucleophile attacks the electron-deficient center, forming a Meisenheimer complex as an intermediate [2] [4]. This intermediate is stabilized by resonance structures, particularly when electron-withdrawing groups are present in the substrate. The second step involves the elimination of the leaving group, restoring aromaticity and yielding the final substitution product.

Nucleophilic aromatic substitution occurs only if the aromatic ring has an electron-withdrawing substituent in a position ortho or para to the leaving group [3]. This requirement ensures adequate stabilization of the anionic intermediate. The reaction proceeds most efficiently when the substrate contains strong electron-withdrawing groups such as nitro or cyano substituents.

The reactivity of 4-amino-1-naphthol in nucleophilic substitution reactions is enhanced by the naphthalene ring system, which provides additional stabilization through extended conjugation. Studies have demonstrated that the amino group shows particularly high nucleophilicity compared to the hydroxyl group , making it the preferred site for many substitution reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution reactions of 4-amino-1-naphthol follow the classical two-step mechanism involving carbocation intermediates [5] [6]. The first step involves attack of the electrophile by a pi-bond of the aromatic ring [5], forming a resonance-stabilized carbocation intermediate. This step is rate-determining due to the loss of aromaticity.

The amino group acts as a powerful activating group [5] [7], increasing the electron density of the naphthalene ring and facilitating electrophilic attack. The 4-position of 1-naphthol is susceptible to electrophilic attack [8], making this position particularly reactive in substitution reactions. The hydroxyl group also contributes to the activation, though to a lesser extent than the amino group.

The second step involves deprotonation of the carbocation intermediate [5] [6], restoring aromaticity and yielding the substituted product. This step is typically fast and occurs through the assistance of a base, often the conjugate base of the acid used to generate the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions [7]. The presence of both amino and hydroxyl groups makes the naphthalene ring highly reactive toward electrophiles, often requiring mild conditions to prevent over-substitution or oxidation.

The regioselectivity of electrophilic substitution is controlled by the combined directing effects of the amino and hydroxyl groups [9]. Both groups are ortho- and para-directing, leading to substitution at positions that are activated by these electron-donating substituents.

Oxidation-Reduction Behavior

4-Amino-1-naphthol exhibits complex oxidation-reduction behavior due to the presence of both amino and hydroxyl functional groups. The compound can undergo oxidation to form 1,4-naphthoquinone [11]. This two-electron oxidation process represents one of the most important transformation pathways for this compound.

The oxidation mechanism involves initial oxidation of the hydroxyl group to form a phenoxyl radical [12] [13], followed by further oxidation and rearrangement to yield the quinone structure. In alkaline medium, 4-amino-1-naphthol is oxidized to 1,4-naphthoquinone and then decomposed to ultimate oxidation products [12].

ESR signals of 4-amino-1-naphthol showed complex patterns depending on pH and solvent conditions [12]. In acidic medium, distinct signals were observed, while in alkaline medium, the compound showed hyperfine structure comprising 3 sets of 5 lines, which was identified as the 1,4-naphthosemiquinone radical [12].

The oxidation process is pH-dependent, with different mechanisms operating under acidic and basic conditions [12] [13]. Dependence of free radical formation on pH values was similar to other aminonaphthols, with distinct signals in acidic and strong alkaline media [12].

The compound is readily oxidized to 1,4-naphthoquinone under ambient conditions [14], making it air-sensitive and requiring storage under inert atmosphere. Unless kept absolutely dry, it acquires a violet discoloration on storage and oxidizes to 1,4-naphthoquinone [14].

The reduction behavior involves conversion back to the hydroquinone form through addition of electrons and protons [15]. This redox cycling capability makes 4-amino-1-naphthol useful as a redox mediator in electrochemical applications .

Etherification Reactions

Etherification of 4-amino-1-naphthol involves O-alkylation of the hydroxyl group to form 4-amino-1-naphthol ethers [16] [17]. The present invention describes a process for preparing 4-amino-1-naphthol ethers which is characterized in that naphthol ethers are first prepared from 1-naphthol [16].

The synthetic route involves conversion of the amine to a protected derivative, alkylation of the hydroxy group, and then cleavage of the protecting group [16]. This methodology ensures selective alkylation of the hydroxyl group while preventing unwanted reactions at the amino center.

4-Amino-1-naphthol ethers are valuable intermediates in preparing active pharmaceutical ingredients [16]. The etherification process typically employs alkyl halides under basic conditions to promote nucleophilic substitution at the hydroxyl oxygen.

Recent studies demonstrate etherification through alkylation of the hydroxyl group with various alkylating agents [18]. The reaction conditions must be carefully controlled to prevent competing N-alkylation of the amino group, which can occur under more forcing conditions.

The mechanism involves nucleophilic attack by the hydroxyl oxygen on the alkylating agent, followed by elimination of the leaving group. Base catalysis is essential to deprotonate the hydroxyl group and increase its nucleophilicity [16].

Acylation and Related Transformations

Acylation reactions of 4-amino-1-naphthol primarily occur at the amino group through N-acylation mechanisms [19] [20]. A one-pot synthesis of 4-amino-2-naphthol derivatives is accomplished via a zinc iodide-catalyzed tandem Friedel-Crafts reaction sequence [19] [20].

The amino group in 4-amino-1-naphthol can participate in various chemical reactions, including acylation [21]. N-Acetyl derivatives such as 4-acetamido-1-naphthol can be prepared using acetic anhydride [14]. The acetyl derivative, also known as naphthacetol, forms needles from alcohol with melting point 188°C [14].

Lewis acids catalyzed annulations of ynamides with acyl chlorides provide an efficient route to substituted naphthol derivatives [19] [22]. The mechanism involves initial activation of the acyl chloride by the Lewis acid, followed by nucleophilic attack by the amino group.

The acylation process can be conducted under mild conditions using acyl chlorides in the presence of base [23]. Common reagents include acyl chlorides and sulfonyl chlorides for substitution reactions . The base serves to neutralize the hydrogen chloride generated during the reaction and prevent protonation of the amino group.

Acylated derivatives show enhanced stability compared to the parent compound [14], as the acyl group reduces the nucleophilicity of the nitrogen atom and prevents unwanted oxidation reactions.

Complexation with Metal Ions

4-Amino-1-naphthol demonstrates significant capability for metal complexation through chelation via amino and hydroxyl groups [24] [25] [26]. The compound acts as a bidentate ligand, coordinating to metal centers through both nitrogen and oxygen donor atoms.

Metal complexes with various transition metals including copper, cobalt, nickel, zinc, and iron have been synthesized and characterized [27]. The coordination mode typically involves bidentate chelation, forming stable five- or six-membered chelate rings.

Copper(II) complexes typically adopt square planar geometry, while cobalt(II) and nickel(II) complexes often exhibit octahedral coordination [27]. The formation of the complex was indicated by shifting of maximum wavelength of the metal solution toward shorter wavelengths [27].

The stability constants for metal complexation range from 10^4 to 10^6 M^-1 [26], indicating strong binding affinity between the ligand and metal centers. This high stability is attributed to the chelate effect and the donor properties of both nitrogen and oxygen atoms.

Metal complexes show enhanced biological activity compared to the free ligand [25]. The complexes have enhanced biological activity than the ligand, with compounds showing excellent antimicrobial activities [25]. Some complexes also exhibit antioxidant activity through free radical scavenging mechanisms [25].

Spectroscopic characterization using UV-Vis, FTIR, and ESR techniques has been employed to elucidate the structure and bonding in these metal complexes [25] [27]. Mössbauer spectra of iron complexes provide additional structural information [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant